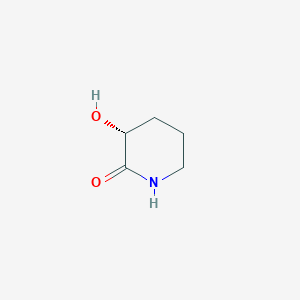
(R)-3-hydroxypiperidin-2-one
Vue d'ensemble
Description
(R)-3-hydroxypiperidin-2-one, also known as 3-hydroxy-2-piperidinone, is an organic compound commonly used in scientific research. It is a chiral molecule that can exist in two distinct forms (enantiomers), (R)-3-hydroxypiperidin-2-one and (S)-3-hydroxypiperidin-2-one. This compound is of particular interest due to its versatile applications in the field of synthetic chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Bioreductive Production
- Bioreductive Production for Bioactive Compounds : (R)-3-Hydroxypiperidin-2-one is used in the efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a compound encountered in many bioactive molecules. A study by Chen et al. (2017) highlights the potential for industrial-scale production of this compound, utilizing a carbonyl reductase from Kluyveromyces marxianus for catalysis (Chen et al., 2017).
Synthesis Methodologies
- Copper(I)-Catalyzed Reductive Aldol Cyclization : Lam et al. (2005) developed a diastereoselective synthesis method for 4-hydroxypiperidin-2-ones using Cu(I)-catalyzed reductive aldol cyclization. This method is crucial for creating highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam et al., 2005).
- Natural Product Synthesis : Wijdeven et al. (2010) discuss the 3-hydroxypiperidine moiety as a critical element in natural product synthesis, emphasizing its prevalence in bioactive compounds and natural products (Wijdeven et al., 2010).
Chemical Structure and Activity
- Structure-Activity Relationship in Metalloenzyme Inhibition : Liu et al. (2001) investigated 3-hydroxypyridin-4-ones, focusing on the structure-activity relationship in the inhibition of mammalian tyrosine hydroxylase. This research helps understand the influence of chemical structure on biological activity (Liu et al., 2001).
Biocatalytic Approaches
- Enantioselective Biocatalytic Synthesis : Vink et al. (2003) detail an enantioselective biocatalytic approach to synthesize 5-hydroxypiperidin-2-one, a versatile building block for biologically active compounds, using hydroxynitrile lyase and subsequent hydrogenation (Vink et al., 2003).
Enantioselective Synthesis
- Efficient Synthesis from Methyl 5-Nitro-2-Oxopentanoate : Gibbs et al. (1999) described an efficient synthesis of (S)- and (R)-3-hydroxypiperidin-2-ones from methyl 5-nitro-2-oxopentanoate, highlighting the importance of this compound in producing enantiopure materials (Gibbs et al., 1999).
Propriétés
IUPAC Name |
(3R)-3-hydroxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLZUPYJFFNRR-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-hydroxypiperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluorophenyl)acetyl]piperazine](/img/structure/B3021414.png)
![3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid](/img/structure/B3021416.png)

![6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B3021422.png)









